An In-depth Technical Guide to the Synthesis and Characterization of (IPr)AuCl
An In-depth Technical Guide to the Synthesis and Characterization of (IPr)AuCl
This technical guide provides a comprehensive overview of the synthesis and characterization of (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride, commonly known as (IPr)AuCl. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the preparation and analysis of this widely used gold-based catalyst and synthetic precursor.
Introduction
(IPr)AuCl is a prominent member of the family of N-heterocyclic carbene (NHC) gold(I) complexes. Its robust nature and high catalytic activity have established it as a versatile tool in a multitude of organic transformations. The sterically demanding 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand imparts significant stability to the gold center, rendering the complex air- and moisture-tolerant, which is a significant advantage over many traditional organometallic catalysts. This guide details the synthetic route to (IPr)AuCl, starting from its imidazolium salt precursor, and outlines the key analytical techniques for its characterization.
Synthesis Protocols
The synthesis of (IPr)AuCl is a two-step process that begins with the preparation of the N-heterocyclic carbene precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). This is followed by the metallation with a suitable gold(I) source.
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
The IPr·HCl salt is synthesized via a condensation reaction involving 1,4-diaryl-1,4-diazabutadienes, paraformaldehyde, and a chloride source. A reliable and high-yielding protocol utilizes chlorotrimethylsilane (TMSCl) as the chloride source and ethyl acetate as the solvent.[1]
Experimental Protocol:
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To a solution of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1 equivalent) in ethyl acetate, add paraformaldehyde (1.1 equivalents) and chlorotrimethylsilane (1.1 equivalents).
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The reaction mixture is stirred at 70°C.
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The product, IPr·HCl, precipitates from the reaction mixture as a microcrystalline powder.
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The solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield the pure product.
Synthesis of (IPr)AuCl
The synthesis of (IPr)AuCl from IPr·HCl is achieved through a straightforward reaction with a gold(I) source, typically using a weak base to deprotonate the imidazolium salt in situ, allowing for the coordination of the resulting free carbene to the gold center. A common and efficient gold precursor is chloro(dimethyl sulfide)gold(I), (SMe₂AuCl).
Experimental Protocol:
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In a reaction vessel, IPr·HCl (1 equivalent) and a weak base such as potassium carbonate (K₂CO₃) (1.1 equivalents) are suspended in a suitable solvent like tetrahydrofuran (THF).
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To this suspension, chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl) (1 equivalent) is added.
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The reaction mixture is stirred at room temperature for a specified period, typically a few hours, during which the formation of the product is observed.
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Upon completion, the reaction mixture is filtered to remove any inorganic salts.
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The solvent is removed from the filtrate under reduced pressure.
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The resulting solid is washed with a non-polar solvent, such as pentane or hexane, to remove any residual impurities, affording (IPr)AuCl as a white, crystalline solid.
Characterization Data
The identity and purity of the synthesized (IPr)AuCl are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Physical and Chemical Properties
A summary of the key physical and chemical properties of (IPr)AuCl is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₃₆AuClN₂[2] |
| Molecular Weight | 621.01 g/mol [2] |
| Appearance | White to off-white powder or crystals[1] |
| Melting Point | 298 °C[2] |
| Solubility | Soluble in chlorinated solvents, THF, and acetone. |
| Storage Conditions | 2-8°C, under an inert atmosphere[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of (IPr)AuCl. The ¹H and ¹³C NMR spectra provide characteristic signals that confirm the formation of the complex.
¹H NMR (CDCl₃): The proton NMR spectrum of (IPr)AuCl in CDCl₃ displays distinct signals corresponding to the aromatic protons of the diisopropylphenyl groups, the imidazole backbone protons, and the protons of the isopropyl substituents.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | triplet | 2H | para-H of Diisopropylphenyl |
| ~7.3 | doublet | 4H | meta-H of Diisopropylphenyl |
| ~7.1 | singlet | 2H | N-CH=CH-N of Imidazole |
| ~2.5 | septet | 4H | CH of Isopropyl |
| ~1.3 | doublet | 12H | CH₃ of Isopropyl |
| ~1.2 | doublet | 12H | CH₃ of Isopropyl |
¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation, with a characteristic downfield signal for the carbene carbon directly bonded to the gold atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | Au-C (Carbene) |
| ~146 | ipso-C of Diisopropylphenyl |
| ~135 | ortho-C of Diisopropylphenyl |
| ~130 | para-C of Diisopropylphenyl |
| ~124 | meta-C of Diisopropylphenyl |
| ~122 | N-CH=CH-N of Imidazole |
| ~29 | CH of Isopropyl |
| ~24-25 | CH₃ of Isopropyl |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of (IPr)AuCl. The complex exhibits a linear geometry around the gold(I) center, which is typical for two-coordinate gold(I) compounds. The structure of (IPr)AuCl has been reported to be isostructural with its copper(I) and silver(I) analogs.[5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Au-C Bond Length | 1.998(4) Å[5] |
| Au-Cl Bond Length | ~2.28 Å |
| C-Au-Cl Angle | ~180° |
Conclusion
This technical guide has detailed the synthesis and characterization of (IPr)AuCl, a key N-heterocyclic carbene gold(I) complex. The provided experimental protocols for the synthesis of both the IPr·HCl precursor and the final (IPr)AuCl complex are robust and high-yielding. The characterization data, including NMR spectroscopy and X-ray crystallography, offer a clear and concise method for verifying the identity and purity of the synthesized compound. This information should serve as a valuable resource for researchers utilizing (IPr)AuCl in their synthetic endeavors.
